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Compound of Interest

Compound Name: (4-Aminooxan-4-yl)methanol

Cat. No.: B151668 Get Quote

For Immediate Release

This technical guide provides a detailed overview of the predicted spectral data for the novel

organic compound (4-Aminooxan-4-yl)methanol. The document is intended for researchers,

scientists, and professionals in the field of drug development and chemical synthesis. Due to

the absence of publicly available experimental spectra for (4-Aminooxan-4-yl)methanol, this

guide presents predicted data based on the analysis of structurally analogous compounds and

established principles of spectroscopic analysis.

Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for (4-Aminooxan-4-yl)methanol. These predictions

are derived from the known spectral characteristics of similar molecules, including other 4-

substituted oxanes and aminocyclohexane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for (4-Aminooxan-4-yl)methanol
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 3.75 - 3.65 m 4H
-O-CH₂- (axial and

equatorial)

~ 3.50 s 2H -CH₂-OH

~ 2.0 - 1.8 br s 3H -NH₂ and -OH

~ 1.70 - 1.55 m 4H
-C-CH₂-C- (axial and

equatorial)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for (4-Aminooxan-4-yl)methanol

Chemical Shift (δ, ppm) Assignment

~ 68.0 -CH₂-OH

~ 64.0 -O-CH₂-

~ 55.0 -C-(NH₂)(CH₂OH)

~ 35.0 -C-CH₂-C-

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for (4-Aminooxan-4-yl)methanol
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H and N-H stretching

2950 - 2850 Medium C-H stretching (aliphatic)

1620 - 1560 Medium N-H bending (scissoring)

1470 - 1440 Medium C-H bending

1150 - 1050 Strong
C-O stretching (ether and

alcohol)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for (4-Aminooxan-4-yl)methanol

m/z Ion

132.0974 [M+H]⁺ (Calculated for C₅H₁₂NO₂)

114.0868 [M-H₂O+H]⁺

101.0817 [M-CH₂OH+H]⁺

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for polar, small

organic molecules like (4-Aminooxan-4-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O). The choice of solvent is

critical to avoid exchange of labile protons (-OH, -NH₂) with the solvent.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b151668?utm_src=pdf-body
https://www.benchchem.com/product/b151668?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

Solvent suppression techniques may be employed if residual solvent signals interfere with

analyte peaks.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of

200-240 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be

performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

Solid (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g.,

methanol or dichloromethane). Apply a drop of the solution to a salt plate (e.g., KBr or

NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[1]

Solid (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr

powder using an agate mortar and pestle. Press the mixture into a transparent pellet using

a hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
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Place the sample in the spectrometer and acquire the sample spectrum.

The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of the analyte (approximately 0.1-1.0 mg/mL)

in a suitable solvent compatible with ESI-MS, such as methanol, acetonitrile, or water, often

with a small amount of an acid (e.g., formic acid) or base to promote ionization.[2][3]

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)

source. This can be a standalone system or coupled with a liquid chromatography (LC)

system.

Data Acquisition:

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-20

µL/min).

Acquire the mass spectrum in positive ion mode to observe protonated molecules

([M+H]⁺).

The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their

mass-to-charge ratio (m/z).

Workflow and Pathway Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a

synthesized organic compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an

organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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